molecular formula C15H20ClNO2 B4033795 (5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone

(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B4033795
M. Wt: 281.78 g/mol
InChI Key: OCRTWQLBZOORHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as piperidines. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a methanone group attached to a 5-chloro-2-methoxyphenyl moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of (5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

    Chlorination and Methoxylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chloro group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit sodium channels, affecting the transmission of nerve impulses and providing potential therapeutic effects in conditions such as pain and epilepsy .

Comparison with Similar Compounds

(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10-5-4-6-11(2)17(10)15(18)13-9-12(16)7-8-14(13)19-3/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRTWQLBZOORHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(5-Chloro-2-methoxyphenyl)(2,6-dimethylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.